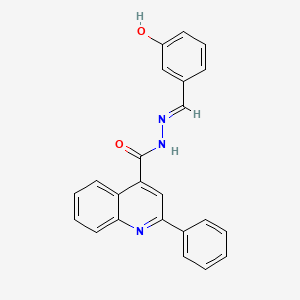

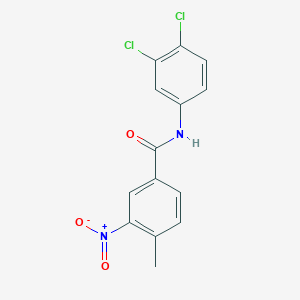

![molecular formula C21H23ClN2O B5566593 8-[(4'-氯-3-联苯基)甲基]-2,8-二氮杂螺[4.5]癸-3-酮](/img/structure/B5566593.png)

8-[(4'-氯-3-联苯基)甲基]-2,8-二氮杂螺[4.5]癸-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one" falls under a class of chemicals known for their potential pharmacological interest. Its structure and synthesis are based on diazaspiro decanone frameworks, which have been explored for various biological activities, including antihypertensive, antimicrobial, and antifungal properties.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decan-3-one derivatives involves multi-step chemical reactions, including Michael addition and cyclization processes, to introduce the desired functional groups and achieve the spirocyclic framework. For instance, Pardali et al. (2021) described a cost-effective synthesis method yielding high-purity compounds through a three-step synthesis process, highlighting the flexibility and efficiency of producing such molecules (Pardali, V., Katsamakas, S., Giannakopoulou, E., & Zoidis, G., 2021).

科学研究应用

生化受体激动剂

对 8-[(4'-氯-3-联苯基)甲基]-2,8-二氮杂螺[4.5]癸-3-酮 的结构类似物的研究已经发现了对人 ORL1(孤儿素 FQ/伤害感受素)受体具有高亲和力的化合物。这些化合物,例如 8-(5-甲基-1,2,3,4-四氢萘-1-基)-1-苯基-1,3,8-三氮杂螺[4.5]癸-4-酮,已显示在生化分析中作为完全激动剂,展示了靶向 ORL1 受体途径的潜在治疗应用 (Röver et al., 2000).

抗癌和抗糖尿病潜力

已经合成了一系列新的螺噻唑烷类似物,包括与 8-[(4'-氯-3-联苯基)甲基]-2,8-二氮杂螺[4.5]癸-3-酮 在结构上相关的化合物,并评估了它们的治疗潜力。某些衍生物已显示出对人乳腺癌 (MCF-7) 和人肝癌 (HepG-2) 细胞系具有显着的抗癌活性。此外,一些化合物作为 α-淀粉酶和 α-葡萄糖苷酶抑制剂表现出更高的治疗指数,这表明抗糖尿病药物开发的一个有希望的途径 (Flefel et al., 2019).

抗病毒研究

1-噻-4-氮杂螺[4.5]癸-3-酮 的衍生物与 8-[(4'-氯-3-联苯基)甲基]-2,8-二氮杂螺[4.5]癸-3-酮 具有相同的核心结构,已经合成并显示出抑制人冠状病毒 229E 复制。该系列中最活跃的化合物表现出与已知的冠状病毒抑制剂相当的 EC50 值,突出了这些支架在抗病毒药物开发中的潜力 (Apaydın et al., 2019).

T 型钙通道拮抗剂

适当取代的 2,8-二氮杂螺[4.5]癸-1-酮 可以作为 T 型钙通道拮抗剂的假设得到了具有强效抑制活性的化合物的设计和合成的支持。这些发现表明这些化合物在调节 T 型钙通道有益的条件下发挥作用,进一步扩大了这种化学支架的治疗应用 (Fritch & Krajewski, 2010).

几丁质合成酶抑制和抗真菌活性

已经合成了一系列 2,8-二氮杂螺[4.5]癸-1-酮 衍生物,并筛选了它们对几丁质合成酶的抑制活性和抗真菌特性。某些化合物对几丁质合成酶表现出有效的活性,IC50 值在低微摩尔范围内,并表现出选择性的抗真菌活性,为新的抗真菌剂开发提供了见解 (Li et al., 2019).

作用机制

安全和危害

属性

IUPAC Name |

8-[[3-(4-chlorophenyl)phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O/c22-19-6-4-17(5-7-19)18-3-1-2-16(12-18)14-24-10-8-21(9-11-24)13-20(25)23-15-21/h1-7,12H,8-11,13-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKORJPYJNXJIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC2)CC3=CC(=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(4'-Chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

![2-methyl-4H,5H-pyrano[3,2-c]chromene-4,5-dione](/img/structure/B5566622.png)